![molecular formula C17H27NO2 B1674261 ICI-118,551 CAS No. 72795-26-7](/img/structure/B1674261.png)
ICI-118,551
Overview
Description
It binds to the β2 subtype with at least 100 times greater affinity than to other subtypes of the beta adrenoceptor β1 or β3 . This compound is primarily used in scientific research to study the β2 adrenergic receptor and its related pathways.
Mechanism of Action
Target of Action
ICI-118,551 is a highly selective antagonist for the β2 adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor .
Mode of Action
As a β2 adrenergic receptor antagonist, this compound blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on β2 adrenergic receptors . This blockade prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels, thereby inhibiting the downstream signaling cascade .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β2 adrenergic receptor signaling pathway . By blocking the β2 adrenergic receptors, this compound inhibits the activation of adenylyl cyclase and the production of cAMP, a key second messenger in cellular signaling . This results in the modulation of various downstream effects, including the relaxation of smooth muscle in the airways and vasculature, and the inhibition of inflammatory mediator release from mast cells .
Pharmacokinetics
This suggests that this compound has good bioavailability and can exert its effects in the central nervous system as well as peripheral tissues .
Result of Action
This compound has been shown to decrease cell viability in certain types of tumors, such as hemangioblastomas, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hypoxic cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous catecholamines can compete with this compound for binding to β2 adrenergic receptors, potentially affecting the compound’s efficacy . Additionally, factors that affect the compound’s absorption, distribution, metabolism, and excretion can also influence its action and stability .
Biochemical Analysis
Biochemical Properties
ICI-118,551 is a selective β2 adrenergic receptor antagonist, binding to the β2 subtype with at least 100 times greater affinity than β1 or β3 subtypes . This compound interacts with β2 adrenergic receptors, inhibiting their activity. The binding of this compound to these receptors prevents the usual activation by endogenous catecholamines like adrenaline and noradrenaline, thereby blocking the downstream signaling pathways that would normally be activated by these receptors .
Cellular Effects
This compound has been shown to influence various cellular processes. In hemangioblastomas from von Hippel-Lindau disease, this compound decreases cell viability by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, reducing the activation of HIF-target genes and halting tumor-related angiogenic processes . Additionally, this compound inhibits voltage-gated Na+ channels and suppresses impulses of Merkel disc mechanoreceptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to β2 adrenergic receptors, acting as an inverse agonist. This binding inhibits the constitutive activity of these receptors, reducing the activation of downstream signaling pathways . In hemangioblastomas, this compound impairs the nuclear internalization of HIF-1α, reducing the activation of hypoxia-responsive genes . This compound also inhibits voltage-gated Na+ channels in Merkel disc mechanoreceptors, suppressing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, when applied topically to the eyes of unanaesthetized rabbits, this compound causes a dose-dependent decrease in intraocular pressure that lasts for more than 6 hours . This indicates that the compound is relatively stable and has a prolonged effect in vivo. Additionally, this compound has been shown to decrease hemangioblastomas cell viability over time by triggering apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Common systemic doses used in rodent research are 0.5 or 1 mg/kg, although efficacy has been demonstrated at doses as low as 0.0001 mg/kg (100 ng/kg) in rhesus monkeys . Doses up to 20 mg/kg have been used without toxicity . In rabbits, topically applied this compound decreases intraocular pressure in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways related to β2 adrenergic receptors. By blocking these receptors, this compound reduces the activation of adenylate cyclase, thereby decreasing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) . This inhibition affects various metabolic processes, including lipolysis and glycogenolysis .
Transport and Distribution
This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier when dissolved in saline . This compound is also absorbed systemically when applied topically to the eyes, causing a decrease in intraocular pressure in both eyes . The distribution of this compound within tissues is influenced by its high affinity for β2 adrenergic receptors .
Subcellular Localization
This compound is localized to specific subcellular compartments where β2 adrenergic receptors are present. In cardiomyocytes, β2 adrenergic receptors are found on nuclear membranes, and this compound inhibits their activity even in the absence of an agonist . This subcellular localization allows this compound to exert its effects on nuclear signaling pathways and gene expression .
Preparation Methods
The synthesis of Zenidolol (hydrochloride) involves several steps, including the preparation of the base compound Zenidolol and its subsequent conversion to the hydrochloride salt. The synthetic route typically involves the reaction of specific precursors under controlled conditions to form the desired product. Industrial production methods often utilize large-scale chemical reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Zenidolol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to convert Zenidolol (hydrochloride) into different derivatives.
Scientific Research Applications
Zenidolol (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the β2 adrenergic receptor and its interactions with other molecules.
Biology: Researchers use it to investigate the role of β2 adrenergic receptors in various biological processes.
Comparison with Similar Compounds
Zenidolol (hydrochloride) is unique due to its high selectivity for the β2 adrenergic receptor. Similar compounds include:
Propranolol: A non-selective beta-blocker that affects both β1 and β2 receptors.
Atenolol: A selective β1 adrenergic receptor antagonist.
ICI-118,551: The base compound of Zenidolol (hydrochloride), which also selectively targets the β2 adrenergic receptor
Zenidolol (hydrochloride) stands out due to its high affinity and selectivity for the β2 adrenergic receptor, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
72795-26-7 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |
InChI Key |
VFIDUCMKNJIJTO-CJNGLKHVSA-N |
SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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